molecular formula C11H19NO5 B1446243 2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid CAS No. 1445951-15-4

2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid

Cat. No.: B1446243
CAS No.: 1445951-15-4
M. Wt: 245.27 g/mol
InChI Key: AJGHLLPKZWAQQI-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an azetidine ring

Mechanism of Action

Target of Action

The tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amines in biological systems.

Mode of Action

The mode of action of 2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid involves the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This suggests that the compound might interact with its targets through the formation and cleavage of the Boc group.

Biochemical Pathways

The boc group is commonly used in the synthesis of peptides , suggesting that the compound might affect peptide synthesis or other pathways involving amines.

Result of Action

The use of the boc group in peptide synthesis suggests that the compound might have effects related to the synthesis or function of peptides .

Action Environment

The boc group is stable under acidic and basic conditions , suggesting that the compound might be stable under a range of environmental conditions.

Biochemical Analysis

Biochemical Properties

2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The compound interacts with various enzymes and proteins, including proteases and peptidases, which facilitate the cleavage of the Boc protecting group. This interaction is crucial for the subsequent formation of peptide bonds. Additionally, the compound may interact with other biomolecules such as nucleophiles, which can participate in substitution reactions, further contributing to its versatility in biochemical synthesis .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the removal of the Boc protecting group can expose reactive amine groups, which can then participate in various biochemical reactions within the cell. This can lead to changes in protein synthesis, enzyme activity, and overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc protecting group can be selectively cleaved under acidic conditions, resulting in the formation of a free amine group. This free amine can then interact with other molecules, such as carboxylic acids, to form peptide bonds. Additionally, the compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the Boc protecting group may degrade, leading to the formation of the free amine. This degradation can impact the compound’s effectiveness in biochemical reactions and may result in long-term changes in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal toxicity and effectively participate in biochemical reactions. At higher dosages, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been noted, where the compound’s impact on biochemical pathways becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage of the Boc protecting group and the formation of peptide bonds. Additionally, the compound may influence metabolic flux and metabolite levels by participating in substitution and addition reactions with other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The compound’s transport and distribution are also influenced by its solubility and stability under physiological conditions .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid typically involves the protection of the amino group in azetidine with a Boc group. This can be achieved by reacting azetidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The methoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for better control over reaction conditions and can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid is unique due to the presence of both a Boc-protected amino group and a methoxy group on the azetidine ring. This combination of functional groups provides versatility in synthetic applications, allowing for selective reactions and the formation of complex molecules.

Properties

IUPAC Name

2-[3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(7-12,16-4)5-8(13)14/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGHLLPKZWAQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163503
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-15-4
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[(tert-butoxy)carbonyl]-3-methoxyazetidin-3-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid
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2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid
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2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid
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2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid
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2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid
Reactant of Route 6
2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid

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